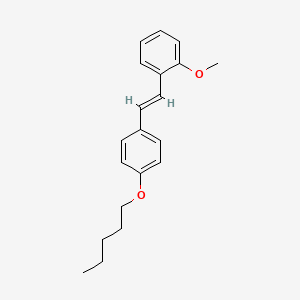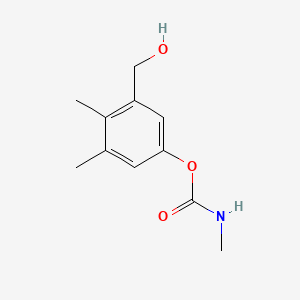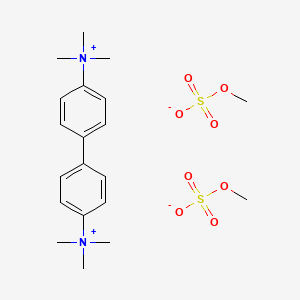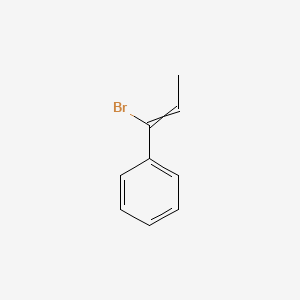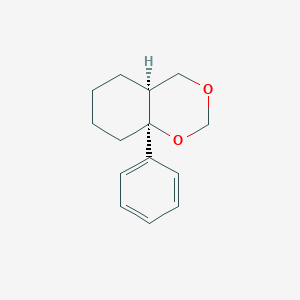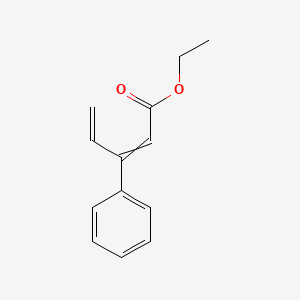
Ethyl 3-phenylpenta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H14O2. It is an ester derived from 3-phenylpenta-2,4-dienoic acid and ethanol. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used. These reactions involve the coupling of ethyl (E)- and (Z)-β-bromoacrylates with phenylboronic acid under controlled conditions to produce the desired ester with high stereoselectivity .
化学反応の分析
Types of Reactions
Ethyl 3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpenta-2,4-dienoic acid.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of various substituted dienes depending on the nucleophile used.
科学的研究の応用
Ethyl 3-phenylpenta-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of ethyl 3-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but with the phenyl group at a different position.
Ethyl 2-cyano-3-phenylacrylate: Contains a cyano group instead of a diene structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Uniqueness
Ethyl 3-phenylpenta-2,4-dienoate is unique due to its specific conjugated diene structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
特性
CAS番号 |
34260-86-1 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
ethyl 3-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-10H,1,4H2,2H3 |
InChIキー |
YXKDCLZQAKMBHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


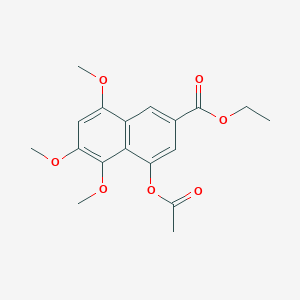
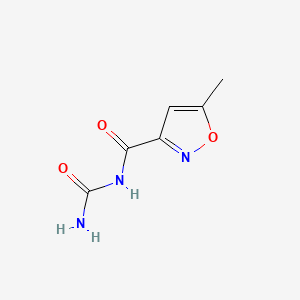
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
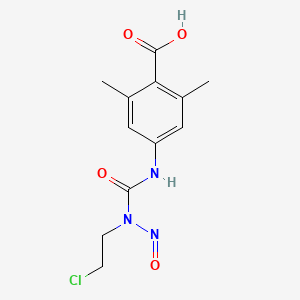
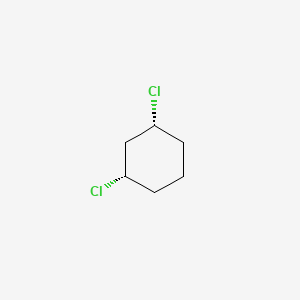
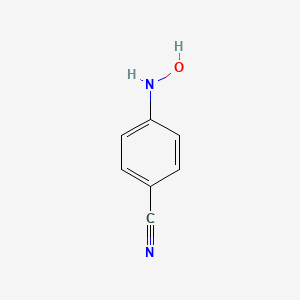
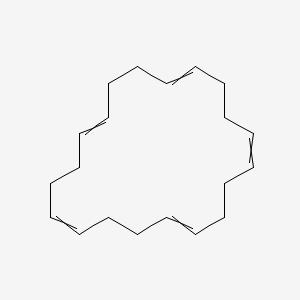
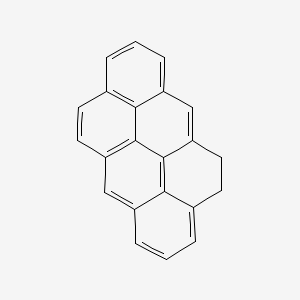
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
